![molecular formula C10H6FNO2 B1340598 8-Fluoroquinoline-3-carboxylic acid CAS No. 71082-53-6](/img/structure/B1340598.png)
8-Fluoroquinoline-3-carboxylic acid
Overview
Description
8-Fluoroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position of the quinoline ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or a substituted quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions or the use of carboxylating reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 8-fluoroquinoline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
8-Fluoroquinoline-3-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential precursor in developing new pharmaceuticals and specialty chemicals. The compound can undergo multiple reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate its use in synthesizing derivatives with enhanced properties.
Synthetic Routes
The synthesis of this compound typically begins with quinoline or its derivatives. Key steps include:
- Fluorination : Achieved using agents like Selectfluor.
- Carboxylation : Introduced via reactions with carbon dioxide or carbon monoxide under specific conditions.
Antimicrobial Properties
This compound is part of the fluoroquinolone family, known for its broad-spectrum antibacterial activity. It has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development. The presence of the fluorine atom enhances its interaction with biological targets such as bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
Medicinal Applications
Development of Therapeutic Agents
Research into this compound has revealed its potential in developing new therapeutic agents aimed at treating bacterial infections and cancer. The compound's ability to inhibit key enzymes involved in DNA processing makes it a promising candidate for further pharmacological studies.
Case Studies
Recent studies have focused on modifying the C-3 carboxylic acid group to enhance biological activity. For instance:
- Hybridization Approaches : Researchers have explored introducing heterocyclic moieties into the fluoroquinolone framework, resulting in compounds with improved antimicrobial and anticancer properties.
- Resistance Mechanisms : Investigations have also been conducted to understand how modifications can overcome bacterial resistance mechanisms, contributing to more effective treatments.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with tailored properties. Its unique functional groups enable the synthesis of materials used in various applications, including coatings, polymers, and agrochemicals.
Comparison with Related Compounds
The position of the fluorine atom significantly influences the chemical reactivity and biological activity of quinoline derivatives. For example:
Compound | Fluorine Position | Key Properties |
---|---|---|
7-Fluoroquinoline-3-carboxylic acid | 7th | Different solubility and reactivity |
6-Fluoroquinoline-3-carboxylic acid | 6th | Altered interaction profiles with targets |
8-Ethylquinoline-3-carboxylic acid | Ethyl at 8th | Variations in antimicrobial efficacy |
8-Bromoquinoline-3-carboxylic acid | Bromine at 8th | Distinct pharmacological activities |
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzyme activity or modulation of receptor function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 7-Fluoroquinoline-3-carboxylic acid
- 6-Fluoroquinoline-3-carboxylic acid
- 8-Ethylquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
Comparison:
- Fluorine Position: The position of the fluorine atom (e.g., 7th, 6th, or 8th) significantly affects the compound’s chemical reactivity and biological activity.
- Substituent Effects: Different substituents (e.g., ethyl, bromo) at the 8th position can alter the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.
- Uniqueness: 8-Fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview of this compound covers its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
8-Fluoroquinoline-3-carboxylic acid is an organic compound with the molecular formula CHFNO. It is a derivative of quinoline, characterized by a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position. This unique structure imparts significant biological activities, particularly in antimicrobial and anticancer applications.
The presence of the fluorine atom enhances the compound's ability to interact with biological targets, such as enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity. Specifically, this compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription.
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial properties. It is part of the fluoroquinolone family, which is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound has been investigated for its potential to combat resistant bacterial strains, making it a valuable candidate in antibiotic development .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. Studies have shown that fluoroquinolones can induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells. The compound's mechanism involves cell cycle arrest and induction of apoptotic pathways .
Case Study: Anticancer Effects
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The IC value was determined to be approximately 168.78 µM, indicating significant cytotoxic effects at clinically relevant concentrations .
Structural Modifications and Their Impact
The biological activity of this compound can be enhanced through structural modifications. For instance, the introduction of various heterocycles at the C-3 position has been shown to improve both antimicrobial potency and pharmacokinetic properties. This adaptability makes it a promising scaffold for further drug development .
Table 2: Structural Modifications and Their Biological Impact
Modification Type | Effect on Activity |
---|---|
Heterocyclic substitution | Enhanced antimicrobial potency |
Alkyl chain extension | Improved solubility |
Functional group variation | Altered binding affinity to targets |
Properties
IUPAC Name |
8-fluoroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIXNPZATTWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562888 | |
Record name | 8-Fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-53-6 | |
Record name | 8-Fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Fluoroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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